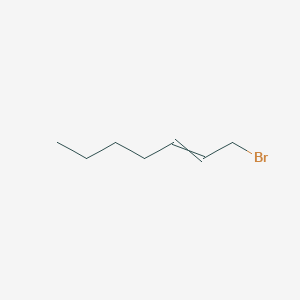
1-Bromohept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromohept-2-ene is an organic compound with the molecular formula C7H13Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a heptene chain. This compound is known for its utility in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromohept-2-ene can be synthesized through the addition of hydrogen bromide to hept-1-yne. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The addition of hydrogen bromide follows Markovnikov’s rule, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced by the bromination of hept-2-ene. This process involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromohept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hept-1-yne.
Addition Reactions: The compound can also undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Addition: Bromine in carbon tetrachloride or hydrogen bromide in dichloromethane.
Major Products:
Substitution: Formation of hept-2-ol, hept-2-nitrile, or hept-2-amine.
Elimination: Formation of hept-1-yne.
Addition: Formation of 1,2-dibromoheptane or 1-bromo-2-heptanol.
Aplicaciones Científicas De Investigación
1-Bromohept-2-ene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated alkenes.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Medicinal Chemistry: Research on this compound includes its potential use in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Bromohept-2-ene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkyne. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
1-Bromohex-2-ene: Similar structure but with a shorter carbon chain.
1-Bromoheptane: Saturated analogue without the double bond.
1-Chlorohept-2-ene: Similar structure with chlorine instead of bromine.
Uniqueness: 1-Bromohept-2-ene is unique due to its specific reactivity patterns and the presence of both a bromine atom and a double bond. This combination allows for a wide range of chemical transformations and applications in organic synthesis.
Propiedades
IUPAC Name |
1-bromohept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNFMPKLXRVOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
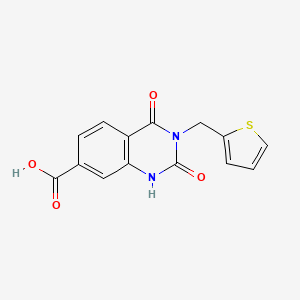
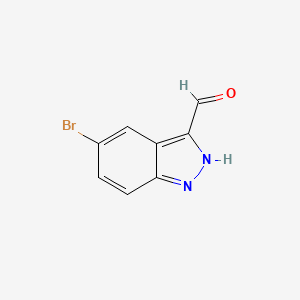
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)
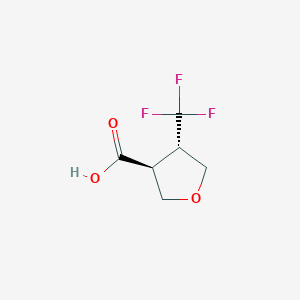
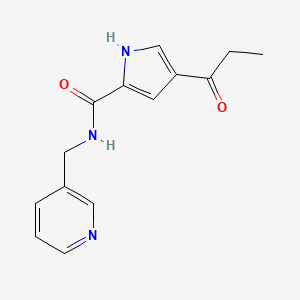
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)
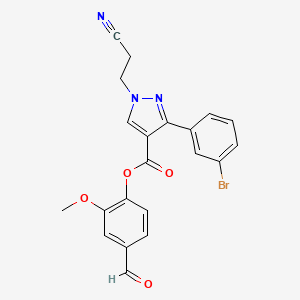



![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2656357.png)
